An In-depth Technical Guide to the Physical and Chemical Properties of Butyl Triacontanoate
An In-depth Technical Guide to the Physical and Chemical Properties of Butyl Triacontanoate
Introduction: Understanding Butyl Triacontanoate
Butyl Triacontanoate (CAS No. 105025-97-6) is a long-chain fatty acid ester.[1] It is comprised of a 30-carbon saturated fatty acid, triacontanoic acid (also known as melissic acid), esterified with a four-carbon alcohol, n-butanol. Structurally, it is a non-polar, waxy solid at room temperature, a characteristic stemming from its long, saturated hydrocarbon tail.[1] In the realm of analytical chemistry, Butyl Triacontanoate serves a critical and highly specific role as an internal standard. It is particularly utilized for the quantitative determination of solanesol in tobacco through capillary gas chromatography (GC), a testament to its high purity and thermal stability.[1][2][3] This guide provides a comprehensive overview of its fundamental properties, analytical characterization, and handling protocols, designed for professionals in research and development.
Molecular Identity and Structure
The unambiguous identification of a chemical entity is foundational to all scientific inquiry. Butyl Triacontanoate is defined by its specific molecular formula and structure, which dictates its physical behavior and chemical reactivity.
Caption: Chemical Structure of Butyl Triacontanoate.
Part 1: Physicochemical Properties
The physical and chemical properties of Butyl Triacontanoate are summarized below. It is crucial to distinguish between experimentally determined values and those derived from computational models (in silico predictions), as the latter provide estimations that await experimental verification.
| Property | Value | Source Type | Reference(s) |
| CAS Number | 105025-97-6 | Experimental | [1][4] |
| Molecular Formula | C₃₄H₆₈O₂ | - | [1][2] |
| Molecular Weight | 508.92 g/mol | - | [1] |
| Appearance | White Waxy Solid | Experimental | [1] |
| Melting Point (Tfus) | 65-66 °C | Experimental | [2] |
| Boiling Point (Tboil) | 1053.61 K (780.46 °C) | Calculated | |
| Solubility | Soluble in Acetone, Chloroform, Ether, Hexane | Experimental | [2] |
| Water Solubility (logS) | -12.92 (mol/L) | Calculated | |
| Octanol/Water Partition Coefficient (logPoct/wat) | 12.272 | Calculated | |
| Enthalpy of Fusion (ΔfusH°) | 86.60 kJ/mol | Calculated | |
| Enthalpy of Vaporization (ΔvapH°) | 100.43 kJ/mol | Calculated |
Part 2: Predictive Spectroscopic and Chromatographic Profile
While specific experimental spectra for Butyl Triacontanoate are not widely published, its structure allows for a highly accurate prediction of its spectral characteristics. This predictive profile is essential for researchers in verifying its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For Butyl Triacontanoate, both ¹H and ¹³C NMR would provide unambiguous confirmation of its identity.[5]
-
¹H NMR Spectroscopy (Expected Signals):
-
δ ~4.05 ppm (triplet, 2H): This signal corresponds to the methylene protons of the butoxy group directly attached to the ester oxygen (-COOCH₂ CH₂CH₂CH₃). The electronegative oxygen atom deshields these protons, shifting them downfield. The signal is split into a triplet by the adjacent two protons.[6][7]
-
δ ~2.28 ppm (triplet, 2H): Attributed to the methylene protons on the triacontanoate chain, alpha to the carbonyl group (-CH₂ C=O). The electron-withdrawing effect of the carbonyl group causes a downfield shift.[6]
-
δ ~1.60 ppm (multiplet, 4H): Represents the two methylene groups beta to the ester functionality (-COOCH₂CH₂ CH₂CH₃ and -CH₂ CH₂C=O).
-
δ ~1.25 ppm (broad singlet/multiplet, ~52H): This large signal corresponds to the overlapping resonances of the 26 methylene groups in the long aliphatic chain.
-
δ ~0.93 ppm (triplet, 3H): The terminal methyl group of the butyl chain (-COOCH₂CH₂CH₂CH₃ ).
-
δ ~0.88 ppm (triplet, 3H): The terminal methyl group of the long triacontanoate chain (CH₃ (CH₂)₂₈-).
-
-
¹³C NMR Spectroscopy (Expected Signals):
-
δ ~174 ppm: The carbonyl carbon of the ester group (C =O). This is characteristically the most downfield signal.
-
δ ~64 ppm: The carbon of the butoxy group attached to the ester oxygen (-COOC H₂-).
-
δ ~34 ppm: The carbon of the triacontanoate chain alpha to the carbonyl group (-C H₂C=O).
-
δ ~32-22 ppm: A series of signals corresponding to the numerous methylene carbons of the long alkyl chains.
-
δ ~19 ppm: The CH₂C H₂CH₃ carbon of the butyl group.
-
δ ~14 ppm: The terminal methyl carbon of the triacontanoate chain.
-
δ ~13.7 ppm: The terminal methyl carbon of the butyl group.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups within a molecule. The spectrum of Butyl Triacontanoate is expected to be dominated by features of a saturated aliphatic ester.
-
~2955-2850 cm⁻¹ (strong, sharp): C-H stretching vibrations from the numerous methylene (-CH₂-) and methyl (-CH₃) groups of the alkyl chains.[8]
-
~1740 cm⁻¹ (strong, sharp): This is the most diagnostic peak and corresponds to the C=O (carbonyl) stretching vibration of the saturated ester functional group.[6][9]
-
~1470-1460 cm⁻¹ (medium): C-H bending (scissoring) vibrations of the methylene groups.
-
~1170 cm⁻¹ (strong): C-O stretching vibration of the ester linkage.[10]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would provide molecular weight information and structural details through analysis of fragmentation patterns.
-
Molecular Ion (M⁺•): A peak at m/z 508.9 would correspond to the molecular ion. For long-chain esters, this peak may be weak or absent.[11]
-
Key Fragmentation Patterns:
-
α-Cleavage: Cleavage of the bond alpha to the carbonyl group can result in the loss of the butoxy group (-OC₄H₉) or the butyl group (-C₄H₉). The loss of the butoxy radical (•OC₄H₉) would yield a prominent acylium ion.
-
McLafferty Rearrangement: This characteristic rearrangement for long-chain esters involves the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This would result in a characteristic neutral alkene loss and the formation of a charged enol.[3]
-
Alkyl Chain Fragmentation: The long hydrocarbon chain will produce a series of cluster peaks separated by 14 mass units, corresponding to the sequential loss of -CH₂- groups.[12]
-
Part 3: Analytical Methodologies & Synthesis
Purity Determination by Gas Chromatography (GC)
Given its primary use as a GC internal standard, the definitive method for assessing the purity of Butyl Triacontanoate is high-temperature gas chromatography, typically with flame ionization detection (FID).
Caption: Workflow for Purity Analysis of Butyl Triacontanoate by GC-FID.
Detailed Protocol:
-
Standard Preparation: Accurately weigh approximately 10 mg of Butyl Triacontanoate into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable high-purity solvent such as hexane or chloroform.
-
Instrumentation: Utilize a gas chromatograph equipped with a high-temperature capillary inlet and a flame ionization detector (FID).
-
GC Column: A thermally stable, low-polarity column is required, such as a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ht), 15-30 meters in length.
-
GC Conditions (Typical):
-
Inlet Temperature: 340 °C
-
Detector Temperature: 350 °C
-
Carrier Gas: Helium or Hydrogen, constant flow (~1-2 mL/min)
-
Oven Program: Initial temperature of 150 °C, hold for 1 minute, then ramp at 15 °C/min to 340 °C, and hold for 10 minutes. This program ensures the elution of the high-boiling-point ester.
-
Injection Volume: 1 µL, splitless or split (e.g., 50:1).
-
-
Data Analysis: The purity is determined by area percent normalization. The area of the Butyl Triacontanoate peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
Synthesis Pathway
Butyl Triacontanoate is typically synthesized via Fischer esterification. This acid-catalyzed reaction involves refluxing triacontanoic acid with an excess of n-butanol.[4] The water produced during the reaction is removed to drive the equilibrium towards the product.
Reaction: C₂₉H₅₉COOH (Triacontanoic Acid) + CH₃(CH₂)₃OH (n-Butanol) ⇌ C₂₉H₅₉COO(CH₂)₃CH₃ (Butyl Triacontanoate) + H₂O (in the presence of an acid catalyst, e.g., H₂SO₄ or p-toluenesulfonic acid).[4]
Part 4: Chemical Stability, Storage, and Handling
-
Stability: Butyl Triacontanoate is a chemically stable compound under recommended storage conditions. Its saturated nature makes it resistant to oxidation.
-
Storage: For long-term stability, storage at -20°C is recommended.[2] For short-term use, refrigeration at 2-8°C is adequate.[1] The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases. Strong bases can catalyze the hydrolysis (saponification) of the ester bond.
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling.
Conclusion
Butyl Triacontanoate is a well-defined long-chain ester with specific and valuable applications in analytical science. Its properties are dominated by its long, saturated alkyl chain and its ester functional group. This guide provides a robust framework of its known physical properties, predictive spectral characteristics, and established analytical methodologies. This information serves as a critical resource for researchers utilizing Butyl Triacontanoate, ensuring its proper identification, handling, and application in demanding scientific contexts.
References
- Pharmaffiliates. (n.d.). Butyl Triacontanoate.
- United States Biological. (n.d.). Butyl Triacontanoate (Triacontanoic Acid, Butyl Ester) - Data Sheet.
- Cheméo. (n.d.). butyl triacontanoate - Chemical & Physical Properties.
- Toronto Research Chemicals. (n.d.). B750100 | Butyl Triacontanoate.
- United States Biological. (n.d.). Butyl Triacontanoate CAS.
- AK Scientific, Inc. (n.d.). Safety Data Sheet - Butyl Triacontanoate.
- Restek. (2020, October 19). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs).
- Szafranski, R., & Szafranski, Z. (n.d.). The Effects of Chain Length on the Infrared Spectra of Fatty Acids and Methyl Esters.
- JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.
- Sigma-Aldrich. (n.d.). Fatty Acid Methyl Ester analysis by Gas Chromatography.
- Walwil, A. M. (2018). Analysis of Butyl Butyrate Mass Spectrum.
- BenchChem. (n.d.). An In-Depth Technical Guide to 1H and 13C NMR Analysis of Long-Chain Esters.
- Spectrometrics. (n.d.). Infrared Analysis of Fatty Acid Methyl Esters by Direct Deposition after Gas Chromatography.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ResearchGate. (n.d.). FT-IR spectrum of Fatty acid methyl esters.
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
- Spectrometrics. (n.d.). Infrared Analysis of Fatty Acid Methyl Esters.
- University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Esters.
- VCU Scholars Compass. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- YouTube. (2020, March 17). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE.
- Google Patents. (n.d.). CN102093211A - Synthesis method of fatty acid n-butyl ester.
- Filo. (2025, June 17). Question The following ¹H NMR spectra are for four compounds with molecul...
Sources
- 1. Methods of fatty acid butyl esters synthesis: present and prospects | Catalysis and petrochemistry [kataliz.org.ua]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 4. CN102093211A - Synthesis method of fatty acid n-butyl ester - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Question The following ¹H NMR spectra are for four compounds with molecul.. [askfilo.com]
- 8. researchgate.net [researchgate.net]
- 9. spectrometrics.com [spectrometrics.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. whitman.edu [whitman.edu]
